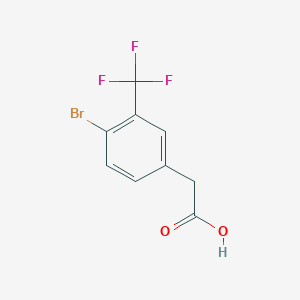

4-Bromo-3-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHELBVCWQUJGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254781 | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-17-5 | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-bromo-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-Bromo-3-(trifluoromethyl)phenylacetic acid

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-(trifluoromethyl)phenylacetic acid

Abstract: This technical guide provides a comprehensive overview of the , a valuable fluorinated building block in medicinal chemistry and materials science. The strategic placement of the bromo, trifluoromethyl, and phenylacetic acid moieties makes it a versatile intermediate for introducing key pharmacophores and structural motifs in drug discovery programs. This document offers a detailed, field-proven synthetic protocol, an in-depth analysis of the underlying reaction mechanisms, and a thorough guide to the analytical techniques required for its structural elucidation and purity confirmation. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource.

Strategic Importance and Retrosynthetic Analysis

This compound is a key intermediate whose structural features are highly sought after in modern drug design. The trifluoromethyl (-CF₃) group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the bromine atom serves as a versatile handle for further functionalization, most commonly through metal-catalyzed cross-coupling reactions.[1] The phenylacetic acid core is a common motif in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

A logical and efficient retrosynthetic approach to this molecule begins with disconnecting the carboxylic acid group, pointing towards a carboxylation reaction. This can be achieved via a Grignard reagent, which in turn can be synthesized from the corresponding benzyl halide. The benzyl halide is accessible through the radical bromination of a commercially available substituted toluene. This multi-step, yet robust, pathway forms the basis of the detailed protocol presented herein.

Recommended Synthetic Pathway

The most reliable and scalable laboratory synthesis of this compound commences with 4-Bromo-3-(trifluoromethyl)toluene.[2][3] The synthesis proceeds in three primary stages: benzylic bromination, Grignard reagent formation, and carboxylation.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)phenylacetic acid, with a Core Focus on pKa

Introduction: The Molecular Blueprint for Function

In the landscape of pharmaceutical and agrochemical development, the journey from a promising chemical entity to a functional, effective product is paved with a deep understanding of its fundamental physicochemical properties. Among these, the acid dissociation constant (pKa) stands as a critical parameter, governing a molecule's behavior in biological systems and synthetic environments. This guide provides a comprehensive technical overview of 4-Bromo-3-(trifluoromethyl)phenylacetic acid, a key synthetic intermediate. We will delve into its structural attributes and place a core focus on the theoretical estimation and experimental determination of its pKa. For researchers in drug discovery and process chemistry, a precise grasp of this molecule's pKa is not merely academic; it is a predictive tool for absorption, distribution, metabolism, and excretion (ADME) profiles and a cornerstone for designing robust synthetic and purification protocols.

Molecular Profile and Physicochemical Characteristics

This compound is a disubstituted derivative of phenylacetic acid. Its structure is characterized by a phenyl ring functionalized with a carboxylic acid moiety via a methylene bridge, a bromine atom at the para-position (C4), and a trifluoromethyl group at the meta-position (C3). These substituents dramatically influence the molecule's electronic properties and, consequently, its acidity.

Figure 1. Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized below for quick reference by researchers and development professionals.

| Property | Value | Source |

| IUPAC Name | 2-(4-Bromo-3-(trifluoromethyl)phenyl)acetic acid | - |

| Synonyms | 2-Bromo-5-(carboxymethyl)benzotrifluoride | [1] |

| CAS Number | 914637-17-5 | [1] |

| Molecular Formula | C₉H₆BrF₃O₂ | [1] |

| Molecular Weight | 283.04 g/mol | [1] |

| Appearance | White to off-white solid | Assumed |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like methanol, ethanol, DMSO | - |

The Acid Dissociation Constant (pKa): A Central Parameter

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is the primary determinant of the extent of ionization of a molecule at a given pH. For an acidic compound like this compound, the pKa dictates the equilibrium between its neutral (protonated) form and its anionic (deprotonated) carboxylate form. This equilibrium is paramount, influencing everything from aqueous solubility and membrane permeability to receptor binding and formulation stability.

Theoretical Estimation of pKa

While an experimentally determined pKa for this specific molecule is not prominently available in public literature, a scientifically sound estimation can be derived from fundamental principles of physical organic chemistry, specifically through the use of the Hammett equation.[2][3]

The Hammett equation is a linear free-energy relationship that quantifies the impact of meta- or para-substituents on the reactivity of a benzene derivative.[2][4] The equation is given by:

log(K/K₀) = ρσ

Which can be expressed in terms of pKa as:

pKa = pKa₀ - ρΣσ

Where:

-

pKa₀ is the pKa of the unsubstituted parent acid.

-

ρ (rho) is the reaction constant, which measures the susceptibility of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which depends on the position and electronic nature of the substituent.

For the dissociation of phenylacetic acids, the methylene group between the phenyl ring and the carboxyl group dampens the substituent effects. The reaction constant (ρ) for phenylacetic acid dissociation is smaller than that for benzoic acid (ρ=1). A typical ρ value for the ionization of phenylacetic acids in water at 25°C is approximately 0.49.[5][6]

The parent compound, phenylacetic acid, has a pKa of approximately 4.31.[7] The substituents on our molecule are:

Both substituents are electron-withdrawing (positive σ values), which stabilize the resulting carboxylate anion and thus increase the acidity of the parent molecule (i.e., lower its pKa).

Estimated pKa Calculation:

pKa ≈ pKa(phenylacetic acid) - ρ(σₚ-Br + σₘ-CF₃) pKa ≈ 4.31 - 0.49 * (0.23 + 0.44) pKa ≈ 4.31 - 0.49 * (0.67) pKa ≈ 4.31 - 0.33 pKa ≈ 3.98

This estimation suggests that this compound is a significantly stronger acid than the parent phenylacetic acid, a direct consequence of the inductive electron-withdrawing effects of the bromo and trifluoromethyl groups.

Computational pKa Prediction

Modern computational chemistry offers powerful tools for in silico pKa prediction.[10] These methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change (ΔG) of the dissociation reaction in a solvated environment.[10] While computationally intensive, these approaches can provide highly accurate pKa values, often with a mean absolute error of less than 0.5 pKa units.

Caption: Workflow for computational pKa prediction using a thermodynamic cycle.

Experimental Determination of pKa

For definitive validation, the pKa must be determined experimentally. Several robust methods are available to researchers, each with distinct advantages.

Caption: General workflow for the experimental determination of pKa.

Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11] It involves monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added incrementally.

Objective: To determine the pKa of this compound by titrating it with a standardized solution of sodium hydroxide.

Materials & Equipment:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized, degassed water (to prevent CO₂ interference)

-

Calibrated pH meter with a combination glass electrode

-

Automatic burette or Class A manual burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of this compound (approx. 28.3 mg) and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent/water mixture if necessary (e.g., 50:50 ethanol:water) to ensure complete dissolution.

-

System Setup: Place the beaker containing the analyte solution on the magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the beaker. Start gentle stirring.

-

Initial pH Reading: Record the initial pH of the solution before adding any titrant.

-

Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point, which is the point of the most rapid pH change. The data points should be more frequent in the region near the equivalence point.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V).

-

The pKa is equal to the pH at the half-equivalence point (Vₑ/2). Read this pH value directly from the titration curve.

-

Self-Validation: The protocol's integrity is maintained by using a calibrated pH meter, standardized titrant, and high-purity analyte. Running a blank titration (titrating the solvent alone) can correct for any solvent acidity or basicity.

Spectrophotometric and NMR Methods

-

UV-Vis Spectrophotometry: This method is applicable if the protonated (acid) and deprotonated (conjugate base) forms of the molecule have different UV-Vis absorption spectra. A series of solutions at different known pH values are prepared, and their absorbance is measured at a wavelength where the difference in molar absorptivity between the two species is maximal. The pKa is then determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.[11]

-

NMR Spectroscopy: In NMR, the chemical shift of a nucleus close to the ionizable group (e.g., the methylene protons or aromatic protons) can be sensitive to the protonation state. By recording NMR spectra in a series of buffers with varying pH, a sigmoidal plot of chemical shift vs. pH can be generated. The inflection point of this curve corresponds to the pKa.

Conclusion: From Property to Application

The physicochemical properties of this compound, particularly its pKa, are foundational to its utility in scientific research and development. Our theoretical estimation places the pKa at approximately 3.98, indicating a moderately strong organic acid. This acidity is a direct and predictable consequence of the strong electron-withdrawing nature of the bromo and trifluoromethyl substituents. For professionals in drug development, this pKa value provides critical insight into the molecule's likely behavior, suggesting it will be predominantly ionized at physiological pH, which has profound implications for its solubility, membrane transport, and interactions with biological targets. For the synthetic chemist, knowledge of the pKa is essential for optimizing reaction conditions and developing efficient, pH-driven extraction and purification strategies. The robust experimental protocols detailed herein provide the means for precise, verifiable determination of this vital parameter, ensuring a solid foundation for any research or development endeavor.

References

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

Wikipedia. Phenylacetic acid. [Link]

-

DrugFuture. Phenylacetic Acid. [Link]

-

ChemWhat. This compound CAS#: 914637-17-5. [Link]

-

University of California, Irvine. Table 1: Hammett constants for some common substituents. [Link]

-

Wikipedia. Hammett equation. [Link]

-

University of Wisconsin-Madison, Department of Pharmacy. Hammett Equation - Mechanisms of Organic Reactions. [Link]

- Johnson, C. D. (1973).

-

Wheeler, S. E. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Molecules, 17(3), 2739–2753. [Link]

-

Cambridge University Press. The Hammett cp relationship. [Link]

-

Science.gov. hammett substituent constants: Topics by Science.gov. [Link]

- O'Boyle, N. M., et al. (2011). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2, e466.

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.

-

ChemWhat. Phenylacetic acid CAS#: 103-82-2. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.cambridge.org [assets.cambridge.org]

- 6. global.oup.com [global.oup.com]

- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. homepages.bluffton.edu [homepages.bluffton.edu]

- 9. web.viu.ca [web.viu.ca]

- 10. hammett substituent constants: Topics by Science.gov [science.gov]

- 11. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | C9H7BrF3NO | CID 697838 - PubChem [pubchem.ncbi.nlm.nih.gov]

crystal structure analysis of substituted phenylacetic acids

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Phenylacetic Acids

Introduction

Substituted phenylacetic acids are a class of organic compounds of significant interest in medicinal chemistry and materials science. Their molecular structure, featuring a phenyl ring and a carboxylic acid group, allows for a rich variety of intermolecular interactions that govern their crystal packing and, consequently, their physicochemical properties such as solubility, melting point, and bioavailability. A thorough understanding of their three-dimensional arrangement in the solid state is therefore paramount for rational drug design and the engineering of crystalline materials with desired characteristics.

This technical guide provides a comprehensive overview of the principles and practices involved in the . It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental methodologies, the interpretation of structural data, and the role of computational modeling in elucidating the forces that drive crystallization.

I. The Foundation of Crystal Structure Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The journey from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles.

The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly apt in crystallography; the quality of the final structure is intrinsically linked to the quality of the single crystal. For substituted phenylacetic acids, several techniques are commonly employed to obtain diffraction-quality crystals:

-

Slow Evaporation: This is often the simplest and most common method. A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over days or even weeks. The choice of solvent is critical; it should be one in which the compound is moderately soluble.

-

Vapor Diffusion: This technique is highly effective, especially when only small amounts of the material are available. A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, leading to the growth of high-quality crystals.

-

Slow Cooling: For compounds whose solubility is significantly temperature-dependent, slow cooling of a saturated or nearly saturated solution can yield excellent crystals. The solution is heated to dissolve the solute completely and then allowed to cool gradually to room temperature or below.

Causality in Experimental Choice: The selection of a crystallization technique is guided by the solubility profile of the substituted phenylacetic acid. For highly soluble compounds, slow evaporation from a less volatile solvent is often successful. For sparingly soluble compounds, vapor diffusion with a carefully chosen solvent/anti-solvent pair can provide the delicate control over supersaturation needed for crystal growth.

From Diffraction Pattern to Electron Density Map

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern—a series of spots of varying intensity—is collected by a detector. This process can be visualized as a workflow:

A Theoretical and Computational Guide to the Reactivity of Trifluoromethylated Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoromethylated (CF3) aryl bromides are pivotal building blocks in modern medicinal and materials chemistry, combining the reactivity of an aryl halide with the unique physicochemical properties imparted by the CF3 group.[1][2] Understanding and predicting their reactivity in complex catalytic systems is paramount for efficient drug development and molecular engineering. This guide provides an in-depth exploration of the theoretical and computational chemistry principles that govern the behavior of these molecules. We delve into the fundamental electronic effects of the trifluoromethyl substituent, dissect the mechanisms of key palladium- and copper-catalyzed reactions through the lens of Density Functional Theory (DFT), and offer practical computational workflows. By explaining the causality behind reactivity trends and experimental outcomes, this document serves as a technical resource for scientists seeking to rationalize and design more effective synthetic transformations.

Introduction: The Nexus of Fluorine Chemistry and Catalysis

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a well-established strategy in pharmaceutical and agrochemical design.[1] This substituent can profoundly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2] When this powerful functional group is installed on an aryl bromide, it creates a versatile synthetic intermediate, primed for a wide array of transition metal-catalyzed cross-coupling reactions.

However, the very properties that make the CF3 group so desirable also present unique challenges to the chemist. Its potent electron-withdrawing nature significantly modulates the electronic structure of the aryl ring and the carbon-bromine (C-Br) bond, altering its reactivity profile compared to non-fluorinated analogues. Predicting these effects can be non-intuitive. This is where theoretical and computational studies become indispensable, providing a microscopic view of reaction pathways, transition states, and intermediate energetics that is often inaccessible to experimental observation alone. This guide bridges the gap between computational theory and laboratory practice, offering insights to harness the full potential of these valuable substrates.

The Defining Influence: Electronic Effects of the Trifluoromethyl Group

The reactivity of a trifluoromethylated aryl bromide is fundamentally dictated by the powerful electron-withdrawing nature of the CF3 group.[3] This influence is exerted through a combination of inductive and resonance effects, which can be quantified using physical organic chemistry principles.

-

Inductive Effect (-I): Due to the high electronegativity of fluorine atoms, the CF3 group exerts a very strong inductive pull on electron density through the sigma bond framework of the aromatic ring. This effect deactivates the ring towards electrophilic attack and lowers the energy of its molecular orbitals.

-

Resonance Effect (-M / Hyperconjugation): While often considered primarily an inductive effector, the CF3 group also partakes in a form of negative hyperconjugation. The C-F σ* anti-bonding orbitals can accept electron density from the aromatic π-system, further withdrawing electron density, particularly from the ortho and para positions.[4]

A quantitative measure of these combined effects is provided by the Hammett substituent constant (σ) , which is derived from the ionization of substituted benzoic acids.[5] The large positive σ values for the CF3 group confirm its status as a potent electron-withdrawing substituent.

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta | σ_para | Dominant Effect |

| -OCH3 (Methoxy) | +0.12 | -0.27 | Electron Donating |

| -CH3 (Methyl) | -0.07 | -0.17 | Electron Donating |

| -H (Hydrogen) | 0.00 | 0.00 | Reference |

| -Br (Bromo) | +0.39 | +0.23 | Electron Withdrawing |

| -CF3 (Trifluoromethyl) | +0.43 | +0.54 | Strongly Electron Withdrawing |

| -CN (Cyano) | +0.56 | +0.66 | Strongly Electron Withdrawing |

| -NO2 (Nitro) | +0.71 | +0.78 | Strongly Electron Withdrawing |

Source: Data compiled from established physical organic chemistry resources.[5][6][7][8]

The following diagram illustrates how these electronic effects polarize the aromatic ring.

Caption: Inductive vs. Resonance effects of the CF3 group.

Theoretical Deep Dive: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are workhorses for C-C and C-heteroatom bond formation. The reactivity of trifluoromethylated aryl bromides in these systems is a subject of intense theoretical investigation. The canonical catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[1] Computational studies, primarily using DFT, have been crucial in dissecting how the CF3 group influences each step.

Oxidative Addition: The Influential First Step

Oxidative addition of the aryl bromide to a Pd(0) center is frequently the rate-determining step of the catalytic cycle.[9][10] This step involves the cleavage of the C-Br bond and the formation of a new Pd-C and Pd-Br bond, resulting in a Pd(II) intermediate.

Causality: The CF3 group's strong electron-withdrawing nature lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the aryl bromide. This makes the aryl bromide a less effective nucleophile for attacking the electron-rich Pd(0) catalyst, which can increase the activation energy barrier for oxidative addition compared to electron-rich or neutral aryl bromides. DFT calculations are essential for quantifying this barrier.[11]

Caption: Energy profile of the oxidative addition step.

Reductive Elimination: Forging the Final Bond

Reductive elimination is the final, product-forming step where the two organic fragments couple and are released from the Pd(II) center, regenerating the Pd(0) catalyst. Theoretical studies have provided profound insights into this crucial transformation, especially for the challenging formation of an Aryl-CF3 bond.

Causality: DFT calculations have revealed that during Aryl-CF3 reductive elimination from a Pd(IV) intermediate (accessible via oxidation of a Pd(II) complex), the CF3 group acts as an electrophile and the aryl group acts as the nucleophilic partner.[12][13][14][15] Therefore, electron-donating groups on the aryl ring can accelerate this step, while electron-withdrawing groups like a second CF3 substituent can slow it down.[12] This mechanistic understanding, derived directly from computational models, has been instrumental in designing new ligand systems that promote this otherwise difficult reaction at lower temperatures.[12][13][15]

Alternative Pathways: Copper-Catalyzed Trifluoromethylation

While palladium catalysis is prevalent, copper-based systems offer a complementary and powerful method for trifluoromethylation, particularly using reagents like CuCF3.[16][17] Theoretical studies have been vital in elucidating the mechanisms of these reactions, which can differ significantly from palladium catalysis.

The "Ortho Effect": A Computationally Validated Phenomenon

A fascinating and synthetically useful observation in copper-catalyzed reactions of aryl halides is the "ortho effect": aryl halides with an ortho-substituent (like -NO2, -CHO, or -COOH) often react much faster than their para or meta isomers.[16][17]

Causality: This was a long-standing empirical observation, and its rationale was clarified through DFT studies.[18] Calculations revealed that the reaction proceeds via oxidative addition of the Ar-Br bond to the Cu(I) center. The transition state of this rate-determining step is significantly stabilized by the coordination of the ortho-substituent's heteroatom (e.g., the oxygen of a nitro or carboxylate group) to the copper center. This coordination lowers the activation barrier, accelerating the reaction.[18]

Caption: DFT explains the rate acceleration of ortho-substituted substrates.

Experimental Protocols: A Guide to Computational Workflow

To translate theory into practice, a robust and self-validating computational protocol is essential. The following outlines a typical workflow for studying the oxidative addition of a trifluoromethylated aryl bromide to a metal catalyst using DFT.

Protocol: DFT Investigation of Oxidative Addition

-

System Setup:

-

Build the initial structures of the reactants: the trifluoromethylated aryl bromide (e.g., 4-bromobenzotrifluoride) and the metal catalyst [e.g., Pd(PMe3)2].

-

Choose an appropriate level of theory. A common and effective choice is a hybrid functional like B3LYP or M06, paired with a suitable basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential like LANL2DZ or SDD for the metal).

-

Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate reaction conditions accurately.

-

-

Geometry Optimization:

-

Perform full geometry optimizations of the reactant molecules to find their lowest energy structures.

-

Validation: Confirm that the optimizations have converged by ensuring there are no imaginary frequencies in the subsequent frequency calculation.

-

-

Transition State (TS) Search:

-

Construct an initial guess for the transition state structure, placing the reactants in a plausible orientation for C-Br bond cleavage and new bond formation.

-

Perform a TS search calculation (e.g., using Berny optimization with Opt=TS).

-

Validation: A true transition state must be confirmed by a frequency calculation. The output must show exactly one imaginary frequency . The vibrational mode of this imaginary frequency should be animated and visually inspected to ensure it corresponds to the desired reaction coordinate (i.e., the breaking of the C-Br bond and formation of Pd-C and Pd-Br bonds).

-

-

Reaction Pathway Confirmation:

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS structure.

-

Validation: The IRC calculation must connect the transition state to the correct optimized reactants on one side and the optimized products (the Pd(II) complex) on the other, confirming it is the correct pathway.

-

-

Energy Calculation:

-

Calculate the Gibbs Free Energies (G) of the optimized reactants, transition state, and products from their respective frequency calculations.

-

The activation energy barrier is then calculated as: ΔG‡ = G(TS) - G(Reactants) .

-

This systematic approach ensures that the calculated energy barriers are physically meaningful and directly comparable to experimental kinetics.

Caption: A self-validating workflow for computational analysis.

Conclusion and Future Outlook

Theoretical studies, grounded in the principles of quantum mechanics, have fundamentally advanced our understanding of the reactivity of trifluoromethylated aryl bromides. They provide indispensable insights into the electronic factors that govern reaction outcomes and have proven to be a powerful predictive tool for catalyst design and reaction optimization. By elucidating complex mechanisms like the palladium catalytic cycle and rationalizing empirical trends such as the copper-catalyzed "ortho effect," computational chemistry empowers researchers to move beyond trial-and-error experimentation towards rational, hypothesis-driven synthesis.

The future of this field lies in the synergy between theory and experiment. The integration of machine learning algorithms trained on large computational and experimental datasets will further accelerate the discovery of novel catalysts and reaction conditions. As computational power continues to grow, theoretical models will be able to tackle ever-larger and more complex molecular systems, bringing the goal of in silico reaction design closer to reality and continuing to fuel innovation in drug discovery and materials science.

References

-

Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. [Link]

-

Klump, K. E., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC NIH. [Link]

-

Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]

-

Ball, N. D., et al. (2011). Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. Journal of the American Chemical Society. [Link]

-

Le, C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University. [Link]

-

Lishchynskyi, A., et al. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry. [Link]

-

Fukuda, J., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Kyoto University Research Information Repository. [Link]

-

Roberts, J. D., et al. (1949). The Electrical Effect of the Trifluoromethyl Group. Semantic Scholar. [Link]

-

Munday, R. H., et al. (2008). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

-

Zeng, Y., et al. (2016). The mechanism, electronic and ligand effects for reductive elimination from arylPd(ii) trifluoromethyl complexes: a systematic DFT study. Dalton Transactions. [Link]

-

Ball, N. D., et al. (2011). Mechanistic and computational studies of oxidatively-induced aryl-CF3 bond formation at palladium. SFA ScholarWorks. [Link]

-

Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides with Further Conversion to Boronic Esters and Alcohols. ResearchGate. [Link]

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

-

Marcoux, D., et al. (2012). Nucleophilic trifluoromethylation of aryl halides with methyl trifluoroacetate. ResearchGate. [Link]

-

Fukuda, J., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Sci-Hub. [Link]

-

Organic Chemistry Portal. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. Organic Chemistry Portal. [Link]

-

Ball, N. D., & Sanford, M. S. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. PMC. [Link]

-

Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link]

-

Ball, N. D., et al. (2011). Mechanistic and Computational Studies of Oxidatively-Induced Aryl−CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. Journal of the American Chemical Society. [Link]

-

van Leeuwen, P. W. N. M., et al. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]

-

Le, C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. PMC. [Link]

-

Nebra, N., et al. (2021). Mechanistic depiction for the oxidative trifluoromethylation of arylboron derivatives via AgI/AgIII redox shuttles. ResearchGate. [Link]

-

Novikov, M. A., et al. (2015). Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. ResearchGate. [Link]

-

Grygorenko, O. O., et al. (2017). Hammett constants σ for fluoro-substituents. ResearchGate. [Link]

-

van Leeuwen, P. W. N. M., et al. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation. ResearchGate. [Link]

-

Bickelhaupt, F. M., et al. (2002). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. [Link]

-

Ball, N. D., et al. (2011). Mechanistic and Computational Studies of Oxidatively-Induced Aryl−CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. Sci-Hub. [Link]

-

Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

-

Chem LibreTexts. (2021). 27.04 A Survey of Hammett Substituent Constants. YouTube. [Link]

Sources

- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. homepages.bluffton.edu [homepages.bluffton.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sci-hub.box [sci-hub.box]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

reaction mechanism of 4-Bromo-3-(trifluoromethyl)phenylacetic acid in cross-coupling reactions

An In-depth Technical Guide to the Reaction Mechanisms of 4-Bromo-3-(trifluoromethyl)phenylacetic Acid in Cross-Coupling Reactions

Abstract

This compound is a pivotal structural motif in contemporary drug discovery and materials science. Its utility stems from a unique combination of functional groups: a reactive aryl bromide handle for cross-coupling, an electron-withdrawing trifluoromethyl group that modulates electronic properties and metabolic stability, and a carboxylic acid moiety for further derivatization or to serve as a pharmacophore. This guide provides an in-depth analysis of the reaction mechanisms of this substrate in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. By elucidating the catalytic cycles and the nuanced roles of each substituent, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively design, optimize, and troubleshoot synthetic routes involving this versatile building block.

The Molecular Architecture: Understanding the Reactant

The reactivity of this compound in cross-coupling reactions is a direct consequence of its electronic and structural features.

-

Aryl Bromide (C-Br): This is the primary reaction site for palladium catalysis. The palladium catalyst inserts into the carbon-bromine bond in the initial, often rate-determining, step of the catalytic cycle.[1][2]

-

Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ substituent significantly influences the reactivity of the aryl ring.[3][4] It renders the ipso-carbon (the carbon attached to the bromine) more electrophilic, which generally accelerates the initial oxidative addition step with the Pd(0) catalyst.[5][6] In a pharmaceutical context, this group is highly valued for enhancing properties like metabolic stability, lipophilicity, and binding affinity.[3]

-

Acetic Acid Moiety (-CH₂COOH): This functional group presents both an opportunity and a challenge. While it provides a valuable handle for creating amides, esters, or serving as a carboxylic acid isostere, its acidic proton can interfere with the basic conditions required for many cross-coupling reactions. This often necessitates a protection strategy (e.g., esterification) prior to the coupling step, followed by deprotection.

The Engine of Synthesis: The General Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have revolutionized C-C and C-heteroatom bond formation.[1][7] Most of these transformations proceed through a common, elegant catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1]

The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (in our case, the C-Br bond), forming a square planar Pd(II) complex.[2][8]

-

Transmetalation: The organic moiety from a nucleophilic coupling partner (e.g., an organoboron compound, amine, or copper acetylide) is transferred to the palladium center, displacing the halide.[8][9]

-

Reductive Elimination: The two organic partners, now bound to the same palladium atom, couple and are expelled from the coordination sphere. This step forms the desired product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][2]

Mechanism in Action: Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid or ester.[10][11]

Mechanistic Pathway:

-

Oxidative Addition: The cycle begins with the insertion of a Pd(0) species into the C-Br bond of this compound. The electron-withdrawing -CF₃ group facilitates this step.[6]

-

Transmetalation: This step requires activation of the boronic acid (Ar'-B(OH)₂) with a base (e.g., K₂CO₃, K₃PO₄).[10] The base converts the boronic acid into a more nucleophilic boronate complex ([Ar'-B(OH)₃]⁻), which then transfers its aryl group (Ar') to the palladium(II) center.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled biaryl product and regenerate the Pd(0) catalyst.[12]

Experimental Protocol: Suzuki Coupling of (4-Bromo-3-(trifluoromethyl)phenyl)acetic acid ethyl ester

Note: The carboxylic acid is protected as an ethyl ester to prevent side reactions.

-

Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the (4-bromo-3-(trifluoromethyl)phenyl)acetic acid ethyl ester (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the flask.

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) and monitor by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

-

Deprotection (Optional): The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Table 1: Representative Conditions for Suzuki Coupling of Electron-Deficient Aryl Bromides

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | >95 |

| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 92 |

| 3 | [PdCl(allyl)]₂ (1) | SPhos (2) | Cs₂CO₃ | Toluene | 110 | 96 |

| Data adapted from established methodologies for analogous substrates.[13] |

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is a powerful tool for constructing carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[14][15]

Mechanistic Pathway:

-

Oxidative Addition: As in the Suzuki coupling, a Pd(0) species inserts into the C-Br bond.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[16][17][18] This step is often sensitive and crucial for the reaction's success.

-

Reductive Elimination: This final step forms the C-N bond of the arylamine product and regenerates the Pd(0) catalyst. For many systems, this is the rate-determining step.[14][19]

Critical Consideration: The acidic proton of the substrate's carboxylic acid group is incompatible with the strong bases used in this reaction. Therefore, protection of the carboxylic acid as an ester is mandatory.

Experimental Protocol: Buchwald-Hartwig Amination of (4-Bromo-3-(trifluoromethyl)phenyl)acetic acid ethyl ester

-

Setup: In a nitrogen-filled glovebox, charge a vial with the esterified substrate (1.0 equiv), a palladium precatalyst like BrettPhos Pd G4 (2-5 mol%), the corresponding ligand (e.g., BrettPhos, 2-5 mol%), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 equiv).[20]

-

Reagent Addition: Add the amine (1.2 equiv) followed by a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat the mixture with stirring at 80-110 °C until the starting material is consumed (monitor by LC-MS).

-

Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and carefully quench with water. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product via column chromatography.

-

Deprotection: Hydrolyze the ester to the free acid as needed.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Nucleophile |

| 1 | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | Primary Amine |

| 2 | BrettPhos Pd G4 | K₃PO₄ | t-BuOH | 100 | Secondary Amine |

| 3 | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | Arylamine |

| Conditions are generalized and require optimization for specific substrates.[18][20] |

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling enables the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[21] The reaction mechanism is more complex, typically involving two interconnected catalytic cycles.[22][23]

Mechanistic Pathway:

-

Palladium Cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the substrate to form the Ar-Pd(II)-Br complex.

-

Reductive Elimination: After transmetalation, the Ar-Pd(II)-alkynyl complex reductively eliminates the product, regenerating Pd(0).

-

-

Copper Co-catalyst Cycle:

-

Alkyne Activation: A base (typically an amine like Et₃N or piperidine) deprotonates the terminal alkyne (R-C≡C-H).[24]

-

Copper Acetylide Formation: The resulting acetylide anion coordinates with a Cu(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide species.[25][26] This is the key nucleophile.

-

-

Transmetalation (The Bridge): The copper acetylide transfers the alkynyl group to the Ar-Pd(II)-Br complex, forming the diorganopalladium intermediate and regenerating the Cu(I) salt.[25][27]

Sources

- 1. fiveable.me [fiveable.me]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nobelprize.org [nobelprize.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 19. youtube.com [youtube.com]

- 20. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 21. synarchive.com [synarchive.com]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. youtube.com [youtube.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-Bromo-3-(trifluoromethyl)phenylacetic Acid in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-(trifluoromethyl)phenylacetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to facilitate a thorough understanding and determination of the compound's solubility in various common organic solvents.

Introduction: The Significance of Solubility in Research and Development

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, with solubility being a critical parameter. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays. A comprehensive understanding of its solubility profile is therefore paramount for efficient and effective research and development.

This guide will delve into the molecular characteristics of this compound that govern its solubility, provide a framework for predicting its behavior in different solvent classes, and offer a detailed, field-proven protocol for the experimental determination of its solubility.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[1][2] The interplay of intermolecular forces—hydrogen bonding, dipole-dipole interactions, and van der Waals forces—determines the extent to which a solute can be solvated.

Molecular Structure Analysis of this compound:

-

Polar Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity and potential for interaction with polar solvents.[3][4] Carboxylic acids with up to four carbon atoms are generally water-soluble due to this group's influence.[3]

-

Aromatic Phenyl Ring: The benzene ring is inherently nonpolar and hydrophobic.[2] Its presence in the structure contributes to solubility in nonpolar organic solvents.

-

Electron-Withdrawing Substituents (-Br and -CF₃): The bromine and trifluoromethyl groups are strongly electron-withdrawing.[5] These substituents increase the acidity of the carboxylic acid and can influence the overall polarity and intermolecular interactions of the molecule. The trifluoromethyl group, in particular, is highly lipophilic.

Based on this structure, this compound is expected to exhibit limited solubility in water due to the large, hydrophobic substituted phenyl ring.[2][5] Conversely, it is predicted to be more soluble in polar aprotic and some polar protic organic solvents that can interact with the carboxylic acid group without being hindered by the nonpolar bulk of the molecule. Solubility in nonpolar solvents is also anticipated due to the aromatic ring.

Qualitative Solubility Classification: An Initial Assessment

A preliminary, qualitative assessment of solubility is a crucial first step in characterizing a compound. This can be achieved through a systematic series of tests using small amounts of the compound and various solvents.[6][7] This approach helps to classify the compound based on its acidic, basic, or neutral nature and provides a general understanding of its polarity.

The following workflow diagram illustrates a standard procedure for qualitative solubility testing.

Caption: Qualitative solubility testing workflow.

Quantitative Solubility Determination: A Gravimetric Approach

For many applications, particularly in drug development, a quantitative measure of solubility is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[8] This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. The presence of excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a period of 24 to 72 hours. This allows the system to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This removes any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

-

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken

-

-

The following diagram outlines the key steps in the quantitative gravimetric solubility determination process.

Caption: Gravimetric method for solubility determination.

Predicted Solubility in Common Organic Solvents (Qualitative):

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The large hydrophobic phenyl ring counteracts the polarity of the carboxylic acid group.[2][5] |

| Methanol | Polar Protic | Soluble | The alcohol can form hydrogen bonds with the carboxylic acid group. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol can engage in hydrogen bonding.[2] |

| Acetone | Polar Aprotic | Soluble | The ketone's dipole can interact with the carboxylic acid. |

| Dichloromethane | Polar Aprotic | Soluble | A common solvent for many organic compounds. |

| Diethyl Ether | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor.[2] |

| Toluene | Nonpolar | Sparingly Soluble | The aromatic nature of toluene can interact with the phenyl ring of the solute. |

| Hexane | Nonpolar | Insoluble | The significant difference in polarity makes dissolution unfavorable. |

Safety and Handling

This compound and the organic solvents used for solubility determination require careful handling in a well-ventilated laboratory, preferably within a chemical fume hood.[9][10][11]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield are mandatory to protect against splashes.

-

Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

-

A lab coat should be worn to protect clothing.

Handling Procedures:

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?.

- Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids.

- Benchchem. (n.d.). The Solubility Profile of 4-Bromo-3-(trifluoromethyl)aniline: A Technical Guide.

- Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.

- Thermo Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

- SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids.

- Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?.

- Capot Chemical Co., Ltd. (n.d.). MSDS of (4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester.

- Cayman Chemical. (2025, July 29). Safety Data Sheet.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- PubChem. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide.

- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.

Sources

- 1. chem.ws [chem.ws]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

The Trifluoromethyl Group: A Double-Edged Sword in Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group, once a synthetic curiosity, has ascended to a position of paramount importance in modern chemical synthesis and drug development. Its profound electronic effects, stemming from the high electronegativity of its three fluorine atoms, impart unique and often highly desirable properties to organic molecules. This guide provides a comprehensive exploration of the electronic underpinnings of the CF3 group's influence, its strategic application in tuning molecular properties for therapeutic benefit, and a practical overview of the key synthetic methodologies for its installation. By delving into the causality behind experimental choices and providing validated protocols, this document aims to equip researchers with the foundational knowledge and practical tools to effectively leverage the power of trifluoromethylation in their own work.

The Electronic Soul of the Trifluoromethyl Group: A Tale of Two Effects

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This defining characteristic is not the result of a single electronic phenomenon, but rather the synergistic interplay of strong inductive effects and more subtle resonance and hyperconjugative contributions.

The Inductive Powerhouse: A Sigma-Electron Drain

The primary electronic influence of the CF3 group is its potent negative inductive effect (-I). The three highly electronegative fluorine atoms (Pauling electronegativity of ~4.0) create a strong dipole moment, pulling electron density away from the central carbon atom through the sigma bond framework.[2] This electron withdrawal extends to the rest of the molecule, significantly impacting the electron distribution and, consequently, the reactivity and physicochemical properties of adjacent functional groups.[3]

This inductive pull is quantifiable through Hammett substituent constants. The σm and σp values for the CF3 group are +0.43 and +0.54, respectively, indicating its strong electron-withdrawing nature at both the meta and para positions of an aromatic ring.[4]

Resonance and Hyperconjugation: A More Nuanced Picture

While the inductive effect is dominant, it is crucial to consider the role of resonance and hyperconjugation. The CF3 group can participate in a form of negative hyperconjugation, where the C-F σ* antibonding orbitals can accept electron density from adjacent filled orbitals. This further enhances its electron-withdrawing character.[4]

In the context of electrophilic aromatic substitution, the strong inductive withdrawal deactivates the aromatic ring towards electrophilic attack. The CF3 group is almost exclusively a meta-director.[2][5] This is because the resonance structures of the cationic intermediates formed during ortho and para attack place the positive charge adjacent to the electron-withdrawing CF3 group, a highly destabilizing arrangement. In contrast, the intermediate for meta attack avoids this unfavorable juxtaposition, making it the preferred pathway.[2]

The Trifluoromethyl Group in Drug Design: A "Magic" Substituent?

The unique electronic properties of the CF3 group translate into a suite of advantageous modifications for drug candidates, often earning it the moniker of a "magic" substituent in medicinal chemistry.[6][7][8] Its incorporation can dramatically improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target binding affinity.[9]

Enhancing Metabolic Stability and Bioavailability

One of the most significant benefits of introducing a CF3 group is the enhancement of metabolic stability.[6][9] The C-F bond is exceptionally strong (bond dissociation energy of ~116 kcal/mol), making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6] This can lead to a longer in vivo half-life and improved bioavailability.[9]

Modulating Lipophilicity and Acidity/Basicity

The CF3 group significantly increases the lipophilicity of a molecule, as reflected by its positive Hansch lipophilicity parameter (π = +0.88).[6] This enhanced lipophilicity can improve membrane permeability and facilitate passage through biological barriers like the blood-brain barrier.[7][9]

Furthermore, the strong electron-withdrawing nature of the CF3 group can profoundly influence the acidity and basicity of nearby functional groups. For example, the pKa of a carboxylic acid will decrease (become more acidic) when a CF3 group is introduced, while the pKa of an amine will also decrease (become less basic).[3][10][11] This modulation of pKa can be critical for optimizing drug-receptor interactions and solubility.

Improving Target Binding Affinity

The introduction of a CF3 group can enhance binding affinity to a biological target through several mechanisms.[9] Its steric bulk, which is larger than a methyl group, can promote favorable van der Waals interactions within a binding pocket.[7][9] Additionally, the polarized C-F bonds can participate in dipole-dipole interactions and even form non-classical hydrogen bonds (halogen bonds) with protein residues.[9]

The following table provides a quantitative comparison of how trifluoromethylation can impact key molecular properties:

| Property | Non-Trifluoromethylated Analog | Trifluoromethylated Analog | Rationale for Change |

| pKa (Benzoic Acid) | 4.20 | 3.57 | The strong -I effect of the CF3 group stabilizes the carboxylate anion, increasing acidity.[3] |

| pKa (Aniline) | 4.60 | 2.60 | The -I effect of the CF3 group decreases the electron density on the nitrogen atom, reducing its basicity.[11] |

| LogP (Toluene vs. Benzotrifluoride) | 2.73 | 2.80 | The CF3 group is more lipophilic than a methyl group, increasing the partition coefficient.[6] |

| Metabolic Half-life | Often shorter | Often longer | The high strength of the C-F bond makes the CF3 group resistant to oxidative metabolism.[6][9] |

Synthetic Strategies for Trifluoromethylation: A Chemist's Toolkit

The installation of a trifluoromethyl group is a non-trivial synthetic challenge that has spurred the development of a diverse array of reagents and methodologies.[3] These can be broadly categorized into electrophilic, nucleophilic, and radical approaches.

Electrophilic Trifluoromethylation: Taming the "CF3+" Synthon

Electrophilic trifluoromethylation involves the transfer of a formal "CF3+" cation to a nucleophilic substrate.[12] While the free CF3+ cation is extremely difficult to generate, several stable and effective reagents have been developed to serve as its synthetic equivalent.[12][13]

Key Reagents:

-

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are commercially available and effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatics.[13][14]

-

Togni's Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, that are also widely used for electrophilic trifluoromethylation of various substrates, including phenols, thiols, and β-ketoesters.[14][15]

Experimental Protocol: Electrophilic Trifluoromethylation of a β-Ketoester using Togni's Reagent II

Objective: To synthesize ethyl 2-acetyl-2-(trifluoromethyl)butanoate.

Materials:

-

Ethyl 2-acetylbutanoate (1.0 mmol, 1 equiv)

-

Togni's Reagent II (1.1 mmol, 1.1 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF), 10 mL

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 mmol).

-

Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-acetylbutanoate (1.0 mmol) in anhydrous THF (2 mL) to the suspension.

-

Stir the reaction mixture at 0 °C for 30 minutes to allow for complete deprotonation.

-

Add Togni's Reagent II (1.1 mmol) in one portion to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired trifluoromethylated product.

Nucleophilic Trifluoromethylation: Harnessing the "CF3-" Anion

Nucleophilic trifluoromethylation utilizes a "CF3-" anion equivalent to react with electrophilic substrates such as aldehydes, ketones, and imines.[12][13]

Key Reagents:

-

Ruppert's Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane is the most well-known and widely used reagent for nucleophilic trifluoromethylation.[13][16] It requires activation by a fluoride source (e.g., TBAF, CsF) to generate the trifluoromethyl anion.[17]

-

Fluoroform (HCF3)-derived Reagents: Due to the environmental concerns associated with the synthesis of Ruppert's reagent from CF3Br, reagents derived from the inexpensive and environmentally benign fluoroform have been developed.[16][17][18]

Experimental Protocol: Nucleophilic Trifluoromethylation of Benzaldehyde using Ruppert's Reagent

Objective: To synthesize 1-phenyl-2,2,2-trifluoroethanol.

Materials:

-

Benzaldehyde (1.0 mmol, 1 equiv)

-

Ruppert's Reagent (TMSCF3, 1.5 mmol, 1.5 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 0.1 equiv)

-

Anhydrous Tetrahydrofuran (THF), 10 mL

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add Ruppert's Reagent (1.5 mmol) to the solution.

-

Slowly add the TBAF solution (0.1 mmol) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, add 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze the silyl ether intermediate.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired trifluoromethylated alcohol.

Radical Trifluoromethylation: The Power of the CF3• Radical

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (CF3•) which can then react with a variety of substrates, particularly electron-rich arenes and heteroarenes.[12][19] This approach has gained significant traction due to its mild reaction conditions and broad functional group tolerance.[20]

Key Reagents and Methods:

-

Sodium Trifluoromethanesulfinate (CF3SO2Na, Langlois' Reagent): This is a commonly used and commercially available precursor for generating the CF3 radical, typically in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[12][19]

-

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating CF3 radicals from various precursors under mild conditions, enabling a wide range of C-H trifluoromethylation reactions.[12][19]

Experimental Protocol: Radical C-H Trifluoromethylation of Caffeine using CF3SO2Na

Objective: To synthesize 8-(trifluoromethyl)caffeine.

Materials:

-

Caffeine (1.0 mmol, 1 equiv)

-

Sodium trifluoromethanesulfinate (CF3SO2Na, 3.0 mmol, 3.0 equiv)

-

tert-Butyl hydroperoxide (TBHP), 70% in water (5.0 mmol, 5.0 equiv)

-

Acetonitrile/Water (1:1), 10 mL

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve caffeine (1.0 mmol) and sodium trifluoromethanesulfinate (3.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL).

-

Heat the mixture to 60 °C.

-

Slowly add TBHP (5.0 mmol) dropwise to the reaction mixture over a period of 15 minutes.

-

Stir the reaction at 60 °C for 12 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

After cooling to room temperature, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is observed.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 8-(trifluoromethyl)caffeine.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide visual representations of key electronic effects and synthetic workflows.

Caption: Inductive effect of the CF3 group.

Caption: Decision workflow for selecting a trifluoromethylation strategy.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the hands of synthetic and medicinal chemists. Its profound electron-withdrawing nature fundamentally alters the properties of organic molecules in predictable and often beneficial ways. By understanding the core electronic principles that govern its behavior and mastering the diverse synthetic methodologies for its installation, researchers can strategically employ the CF3 group to enhance metabolic stability, modulate physicochemical properties, and improve the biological activity of their compounds. As the demand for more effective and safer therapeutics continues to grow, the strategic application of the trifluoromethyl group is poised to play an ever-increasing role in the future of drug discovery and development.

References

- "Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- "Superelectrophiles and the effects of trifluoromethyl substituents.

- "The Impact of Trifluoromethyl Groups in Organic Synthesis." [Source not available].

- "New Electrophilic Trifluoromethylating Agents." The Journal of Organic Chemistry.

- "New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.

- "Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform." University of Michigan.

- "Electrophilic Fluorin

- "Protecting group free radical C–H trifluoromethylation of peptides.